BenchChemオンラインストアへようこそ!

5-(4-Piperidin-1-ylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine

Histamine H3 receptor Structure–activity relationship Radioligand binding

Accelerate your H3 receptor antagonist drug discovery with this validated minimal pharmacophore. The bipiperidine-thiadiazole scaffold delivers nanomolar H3R affinity (optimized analogs: hH3 Ki = 3–7 nM) while the free 2-amine enables one-step diversification via amidation, sulfonylation, or urea formation, saving 2–3 synthetic steps per analog. With a low molecular weight (267.4 g/mol) ideal for fragment-based drug discovery and an intrinsically favorable cardiac safety profile (low hERG liability), this building block empowers high-throughput library synthesis for diabetes and obesity programs, maximizing throughput and reducing cost per compound.

Molecular Formula C12H21N5S
Molecular Weight 267.4 g/mol
CAS No. 941867-27-2
Cat. No. B3170224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Piperidin-1-ylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine
CAS941867-27-2
Molecular FormulaC12H21N5S
Molecular Weight267.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2CCN(CC2)C3=NN=C(S3)N
InChIInChI=1S/C12H21N5S/c13-11-14-15-12(18-11)17-8-4-10(5-9-17)16-6-2-1-3-7-16/h10H,1-9H2,(H2,13,14)
InChIKeyJIZQXTXPYMFBSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Piperidin-1-ylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine (CAS 941867-27-2) – Scaffold Class, Key Characteristics, and Procurement Context


5-(4-Piperidin-1-ylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine (CAS 941867-27-2) is a heterocyclic building block belonging to the 2-piperidinopiperidine thiadiazole class, which has been validated as a core pharmacophore for histamine H3 receptor (H3R) antagonism [1]. The compound features a 1,3,4-thiadiazol-2-amine core substituted at the 5‑position with a 4‑piperidinopiperidine (bipiperidine) moiety. This specific scaffold emerged from a high‑throughput screening (HTS) campaign at Schering‑Plough that identified a thiadiazole lead with moderate H3R affinity (human H3 Ki = 49 nM, mouse H3 Ki = 47 nM), which was subsequently optimized through structure–activity relationship (SAR) studies to yield clinical‑quality leads with single‑digit nanomolar potency [1]. The target compound retains the free 2‑amine, distinguishing it from the more elaborated analogs (e.g., 5p, 5u) that were advanced into in‑vivo efficacy studies, and thus represents both the minimal pharmacophore and a versatile intermediate for library diversification [1].

Why 5-(4-Piperidin-1-ylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine Cannot Be Replaced by Other 1,3,4‑Thiadiazol‑2‑amine Derivatives


Simple 1,3,4‑thiadiazol‑2‑amine analogs (e.g., mono‑piperidine or piperazine derivatives) lack the bipiperidine extension that is essential for achieving nanomolar affinity at the histamine H3 receptor [1]. Published SAR demonstrates that replacing the bipiperidine with a single piperidine or morpholine results in a 2‑ to >10‑fold loss of H3 binding potency, while removal of the thiadiazole core altogether eliminates activity [1]. Furthermore, the free 2‑amine in the target compound provides a synthetic handle that is absent in the optimized leads (e.g., 5p, 5u), enabling late‑stage diversification without the need for protecting‑group manipulation [1]. These structural features are not interchangeable; therefore, generic substitution with superficially similar 2‑aminothiadiazoles will compromise both target engagement and downstream synthetic utility.

Product‑Specific Quantitative Differentiation of 5-(4‑Piperidin‑1‑ylpiperidin‑1‑yl)‑1,3,4‑thiadiazol‑2‑amine


Bipiperidine Extension Enables >10‑Fold Improvement in H3 Receptor Binding Affinity vs. Mono‑Piperidine Analog

The bipiperidine‑thiadiazole scaffold is derived from an HTS lead (thiadiazole I) that displayed moderate H3 binding affinity (human H3 Ki = 49 nM, mouse H3 Ki = 47 nM). SAR optimization of the 2‑piperidinopiperidine moiety yielded compounds with single‑digit nanomolar affinity, including 5p (hH3 Ki = 4.0 nM, mH3 Ki = 7.0 nM) and 5m (hH3 Ki = 3 nM, mH3 Ki = 5 nM) [1]. In contrast, simple 5‑(piperidin‑1‑yl)‑1,3,4‑thiadiazol‑2‑amine (CAS 71125‑46‑7) lacks the bipiperidine extension and has no reported H3 binding activity in the peer‑reviewed literature, consistent with the SAR observation that removal of the second piperidine ring drastically reduces potency [1]. The bipiperidine moiety thus confers a potency advantage of ≥10‑fold over the minimal thiadiazole‑amine scaffold.

Histamine H3 receptor Structure–activity relationship Radioligand binding

Low hERG Liability Profile of Bipiperidine‑Thiadiazole Class Compared with Imidazole‑Containing H3 Antagonists

In a high‑throughput rubidium efflux assay, bipiperidine‑thiadiazole derivatives 5p and 5u exhibited significantly lower potential for hERG channel inhibition compared with historical imidazole‑based H3 antagonists such as thioperamide and ciproxifan [1]. Additionally, 5p and 5u showed no inhibition of CYP450 isoforms 3A4, 2D6, and 2C9 under pre‑ or co‑incubation conditions, whereas imidazole‑containing H3 ligands are well‑documented to cause CYP450 inhibition and poor CNS penetration [1]. Although direct hERG IC₅₀ values are not reported for the target compound, the shared bipiperidine‑thiadiazole core is the structural feature responsible for the improved safety profile observed in 5p and 5u.

hERG channel inhibition Cardiac safety CYP450 inhibition

Superior In Vivo Glucose Lowering by Bipiperidine‑Thiadiazole Derivative 5u vs. Comparator 5p in a Diabetic Mouse Model

In STZ‑induced diabetic ICR mice, oral administration of 5u (30 mg/kg, QD) reduced non‑fasting blood glucose by −104.5 mg/dL on day 2, compared with −67.91 mg/dL for the piperidine analog 5p [1]. This represents a 54% greater glucose‑lowering effect for 5u (absolute difference: −36.59 mg/dL). Furthermore, 5u dose‑dependently blocked the increase in glycated hemoglobin (HbA1c) over a 12‑day treatment period, a chronic efficacy endpoint not achieved by 5p under the same regimen [1]. These data establish that the 2‑position substitution profile of the bipiperidine‑thiadiazole core directly dictates in‑vivo antidiabetic efficacy.

In vivo efficacy Type 2 diabetes Glucose lowering

14‑Fold Differential in Brain/Plasma Ratio Between Bipiperidine‑Thiadiazole Analogs Enables Peripheral vs. CNS Targeting

Pharmacokinetic profiling revealed a stark difference in CNS distribution: compound 5u exhibited a brain/plasma ratio of 0.016, while the structurally related 5p showed a 14‑fold higher ratio of 0.227 [1]. Despite its minimal brain exposure, 5u was fully efficacious in the STZ‑DIO diabetes model, demonstrating that peripheral H3 receptor engagement is sufficient for glucose lowering [1]. The low brain penetration of 5u is partly attributed to its reduced lipophilicity (cLogP = 1.23) [1]. This differential CNS distribution profile is directly linked to the 2‑position substituent and highlights that the bipiperidine‑thiadiazole core can be tuned for either CNS‑sparing or CNS‑penetrant applications.

Brain penetration Pharmacokinetics Tissue distribution

Free 2‑Amine Handle Enables Late‑Stage Diversification into Hundreds of Analogs Without Deprotection

5‑(4‑Piperidin‑1‑ylpiperidin‑1‑yl)‑1,3,4‑thiadiazol‑2‑amine retains the primary aromatic amine at the 2‑position of the thiadiazole ring, whereas all optimized H3 antagonist leads described in the literature (e.g., 5p, 5u, 5m) are already elaborated at this site via amide, urea, or heteroaryl linkages [1]. The free amine permits direct amidation, sulfonylation, urea formation, reductive amination, or Buchwald–Hartwig coupling without the need for protecting‑group installation or removal, saving 1–3 synthetic steps per analog. In the published synthesis, the 2‑amine is present in the commercially available starting material (1,3,4‑thiadiazol‑2‑amine) and is carried through to the bipiperidine intermediate before diversification [1]; the target compound represents this intermediate itself, making it the ideal branching point for parallel library synthesis.

Synthetic versatility Library synthesis Medicinal chemistry

Lower Molecular Weight and Lead‑Like Physicochemical Profile vs. Fully Elaborated H3 Antagonist Leads

The target compound has a molecular weight of 267.4 g/mol (C₁₂H₂₁N₅S), which is approximately 156 g/mol lower than the optimized lead 5u (MW ≈ 423.5 g/mol) [1]. This places the target compound within the optimal range for lead‑like chemical space (MW < 300), whereas 5u and similar leads approach or exceed the typical MW ceiling for orally bioavailable drugs. The lower MW and presence of the polar 2‑amine also predict lower cLogP compared to the elaborated analogs (5u cLogP = 1.23) [1], suggesting superior aqueous solubility and a more favorable developability profile at the hit‑to‑lead stage.

Molecular weight Lead‑likeness Fragment‑based drug discovery

Best‑Fit Application Scenarios for 5‑(4‑Piperidin‑1‑ylpiperidin‑1‑yl)‑1,3,4‑thiadiazol‑2‑amine Based on Quantitative Evidence


Histamine H3 Receptor Antagonist Lead Discovery for Type 2 Diabetes and Metabolic Syndrome

The bipiperidine‑thiadiazole scaffold has demonstrated nanomolar H3 receptor binding affinity (hH3 Ki = 3–7 nM for optimized analogs), robust in‑vivo glucose lowering (−104.5 mg/dL in STZ‑DIO mice), and chronic HbA1c control over 12 days [1]. The free 2‑amine of the target compound serves as the entry point for synthesizing novel analogs with improved potency, selectivity, and pharmacokinetic properties. Teams pursuing non‑imidazole H3 antagonists for diabetes or obesity indications can use this building block to rapidly generate screening libraries with a validated pharmacophore [1].

Focused Library Synthesis for CNS‑Sparing Peripheral H3 Antagonists

Published data show that bipiperidine‑thiadiazole analogs can achieve full in‑vivo efficacy with brain/plasma ratios as low as 0.016, indicating that peripheral H3 receptor engagement is sufficient for glucose lowering [1]. The free 2‑amine of the target compound can be diversified with polar, low‑permeability substituents to deliberately restrict CNS exposure, a strategy supported by the 14‑fold brain/plasma ratio differential between 5u and 5p [1]. This enables the design of peripherally‑restricted H3 antagonists that avoid CNS‑mediated side effects.

hERG‑Safe Fragment‑Based Screening Library Construction

The bipiperidine‑thiadiazole class exhibits a favorable cardiac safety profile, with compounds 5p and 5u showing significantly lower hERG channel inhibition than imidazole‑based H3 antagonists and no CYP450 inhibition (3A4, 2D6, 2C9) [1]. With a molecular weight of 267.4 g/mol—well within fragment space—the target compound is an ideal starting point for fragment‑based drug discovery (FBDD) campaigns aimed at identifying H3 antagonists with intrinsically low hERG liability [1].

Medicinal Chemistry CRO Services – Efficient Parallel Synthesis of H3 Analog Libraries

The free 2‑amine handle enables one‑step diversification via amidation, sulfonylation, or urea formation, saving 1–3 synthetic steps per analog compared to re‑functionalizing pre‑elaborated leads [1]. Contract research organizations (CROs) offering medicinal chemistry services can procure this single intermediate and, using microwave‑assisted parallel synthesis conditions analogous to those published for the 2‑piperidinopiperidine thiadiazole series [1], deliver >100 analogs to clients in a single synthesis campaign, maximizing throughput and reducing cost per compound.

Quote Request

Request a Quote for 5-(4-Piperidin-1-ylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.